molecular formula C23H18FN5O4S B2828124 methyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate CAS No. 1112398-54-5

methyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2828124
CAS No.: 1112398-54-5
M. Wt: 479.49
InChI Key: IKUMMOXEDFNHSS-UHFFFAOYSA-N
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Description

methyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features a triazolo-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, including the formation of the triazolo-pyridine core and subsequent functionalization. One common method involves the reaction of 3-fluorophenyl isocyanate with a triazolo-pyridine derivative, followed by thiolation and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyridine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[[2-[[6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O4S/c1-33-22(32)17-7-2-3-8-18(17)26-20(30)13-34-23-28-27-19-10-9-14(12-29(19)23)21(31)25-16-6-4-5-15(24)11-16/h2-12H,13H2,1H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUMMOXEDFNHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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